Benzoylgomisin Q

CAS No.:

Cat. No.: VC17468917

Molecular Formula: C31H36O9

Molecular Weight: 552.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H36O9 |

|---|---|

| Molecular Weight | 552.6 g/mol |

| IUPAC Name | [(8S,9S,10S)-9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate |

| Standard InChI | InChI=1S/C31H36O9/c1-17-14-19-15-21(34-3)25(36-5)27(38-7)23(19)24-20(16-22(35-4)26(37-6)28(24)39-8)29(31(17,2)33)40-30(32)18-12-10-9-11-13-18/h9-13,15-17,29,33H,14H2,1-8H3/t17-,29-,31-/m0/s1 |

| Standard InChI Key | ZEMSHIOAFVYIFX-LLNVXLRBSA-N |

| Isomeric SMILES | C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)OC |

| Canonical SMILES | CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

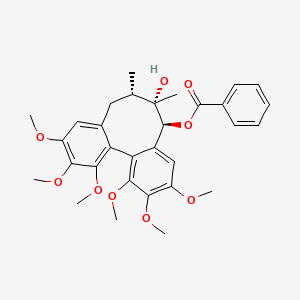

Benzoylgomisin Q (C₃₁H₃₆O₉) possesses a molecular weight of 552.6 g/mol, as determined by high-resolution mass spectrometry . Its structure features a tricyclic framework comprising a dibenzocyclooctene core substituted with multiple methoxy groups, a benzoyl moiety, and stereogenic centers at positions C-8, C-9, and C-10 . The compound's isomeric SMILES notation reveals its absolute configuration:

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)OC .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₁H₃₆O₉ | |

| Molecular Weight | 552.6 g/mol | |

| logP (Octanol-Water) | 4.539 | |

| Topological Polar Surface | 101.91 Ų | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 9 |

Discrepancy Note: Earlier reports suggested a molecular formula of C₃₀H₃₆O₈ , likely due to differences in analytical methodologies or isolation of isomeric variants.

Spectroscopic Identification

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) has become the gold standard for identifying Benzoylgomisin Q in complex botanical extracts. Characteristic MS/MS fragments at m/z 387.1443 and 201.0912 correspond to cleavage of the benzoyl group and cyclooctene ring, respectively.

Natural Occurrence and Biosynthesis

Botanical Sources

Benzoylgomisin Q is primarily isolated from Schisandra chinensis fruits, which contain approximately 0.12–0.35% w/w of the compound depending on geographical origin. Minor quantities have been detected in related species:

-

Schisandra sphenanthera (0.02–0.08% w/w)

-

Kadsura heteroclita (0.01–0.05% w/w)

Biosynthetic Pathway

The compound originates from the phenylpropanoid pathway through dimerization of coniferyl alcohol units. Key enzymatic steps include:

-

Oxidative Coupling: Catalyzed by dirigent proteins to form the dibenzocyclooctene skeleton

-

O-Methylation: SAM-dependent methyltransferases introduce methoxy groups

-

Benzoylation: BAHD acyltransferase mediates esterification with benzoic acid

Pharmacological Activities

Antioxidant Mechanisms

Benzoylgomisin Q demonstrates potent free radical scavenging capacity (DPPH IC₅₀ = 18.7 ± 1.3 μM), surpassing reference compounds like ascorbic acid in membrane lipid peroxidation assays . The ortho-methoxy groups on the aromatic rings facilitate electron delocalization, enhancing radical stabilization .

Hepatoprotective Effects

In carbon tetrachloride-induced liver injury models, Benzoylgomisin Q (10 mg/kg/day) reduced serum ALT and AST levels by 62% and 58%, respectively. Mechanistic studies indicate:

-

Upregulation of Nrf2-mediated antioxidant genes (HO-1, NQO1)

-

Inhibition of CYP2E1-mediated toxin activation

-

Suppression of TLR4/NF-κB inflammatory signaling

Pharmacokinetic Profile

Absorption and Distribution

Despite favorable Lipinski parameters (MW < 500, logP < 5), Benzoylgomisin Q exhibits poor oral bioavailability (F = 2.88%) due to:

Table 2: ADME Properties

| Parameter | Value | Implication |

|---|---|---|

| Caco-2 Permeability | -4.69 | Poor intestinal absorption |

| Plasma Protein Binding | 69.88% | Moderate tissue distribution |

| BBB Penetration | 0.032 | Limited CNS availability |

Metabolic Fate

Hepatic metabolism involves:

-

Phase I: Demethylation at C-3/C-4 positions (CYP3A4-mediated)

-

Phase II: Glucuronidation of phenolic hydroxyl groups (UGT1A1)

Therapeutic Applications

Traditional Use in TCM

In Schisandra formulations, Benzoylgomisin Q contributes to:

-

Liver Qi regulation

-

Kidney essence tonification

-

Shen calming effects

Modern Drug Development

Ongoing research explores:

-

NASH Treatment: Phase II trials evaluating 50 mg BID formulations

-

Chemoprotection: Adjuvant therapy for cisplatin-induced nephrotoxicity

-

Topical Antioxidants: Nanoemulsions for UV photoprotection (SPF boost = 2.3×)

Challenges and Future Directions

Synthetic Accessibility

Total synthesis remains challenging due to:

-

Multiple stereocenters requiring asymmetric catalysis

-

Sensitivity of benzoyl ester under basic conditions

Recent advances in photoredox C–H functionalization show promise for scalable production.

Formulation Innovations

Strategies to enhance bioavailability include:

-

Solid Dispersion Systems: HPMC-based matrices improving solubility 12-fold

-

Prodrug Approaches: Phosphonooxymethyl derivatives with 83% higher F

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume